molecular formula C7H7FO B128887 2-Fluoroanisole CAS No. 321-28-8

2-Fluoroanisole

Cat. No. B128887
CAS RN: 321-28-8
M. Wt: 126.13 g/mol
InChI Key: JIXDOBAQOWOUPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-fluoroanisole derivatives has been explored in various contexts. For instance, the synthesis of 2-fluoro-8-azaadenosine involved condensation reactions followed by a modified Schiemann reaction to introduce the fluorine atom . Similarly, electrosynthesis has been used to produce polymers from p-fluoroanisole, with the process involving cation radicals intermediates . Chemical polymerization has also been applied to 2-fluoroaniline, using chromic acid as an oxidant . These studies demonstrate the versatility of synthetic approaches to incorporate fluorine into organic molecules.

Molecular Structure Analysis

Rotational spectroscopic and ab initio investigations have provided insights into the rotamer geometries of 2-fluoroanisole. The preferred conformation of 2-fluoroanisole is a planar anti form, with a significant presence of a nonplanar conformer as well . Gas electron diffraction and quantum chemical methods have been used to study the molecular structure and conformational properties, confirming the existence of two minima on the potential to internal rotation around the C(sp2)-O bond .

Chemical Reactions Analysis

The reactivity of 2-fluoroanisole derivatives has been studied in various chemical reactions. For example, the photosubstitution of 2-fluoro-4-nitroanisole with amines suggests the potential use of these compounds as biochemical photoprobes . Another study on the photoreaction of 2-fluoro-4-nitroanisole with n-hexylamine revealed a dual mechanistic pathway involving different triplet excited states .

Physical and Chemical Properties Analysis

Fluoroanisoles exhibit distinct conformational preferences and physicochemical properties. The introduction of fluorine atoms into anisole derivatives can significantly impact their lipophilicity, permeability, and metabolic stability. For instance, difluoroanisole has been found to strike a better balance of properties compared to trifluoroanisole . Additionally, the photoluminescent properties of polymers derived from p-fluoroanisole have been characterized, with emissions in the near-infrared .

Relevant Case Studies

Case studies involving 2-fluoroanisole derivatives have highlighted their potential in various applications. The synthesis of 2-fluoro-3-hydroxypropionic acid using a biocatalytic approach demonstrates the integration of synthetic and natural compounds for the development of new molecules with enhanced performance . Furthermore, the synthesis of radiopharmaceuticals like 2-[18F]fluoro-L-phenylalanine and 2-[18F]fluoro-L-tyrosine by isotopic exchange illustrates the importance of 2-fluoroanisole derivatives in molecular imaging .

Scientific Research Applications

Conformational Properties

  • Molecular structure and conformational properties of 2-fluoroanisole have been studied, revealing two minima on the potential to internal rotation around the C(sp2)-O bond. The preferred conformation is a planar anti form, whereas the minor conformation is nonplanar, with the CH3 group rotated toward the F atom (Novikov, Vilkov, & Oberhammer, 2003).

Regioselectivity in Metalation

Rotational Spectroscopy and Ab Initio Investigation

  • The rotational spectra and geometries of 2-fluoroanisole rotamers have been studied. These findings enhance understanding of the molecule's physical characteristics (Bergmann & van Wijngaarden, 2020).

Cation Spectroscopy

  • Cation spectroscopy of o-fluoroanisole and p-fluoroanisole has been performed, highlighting how the relative location of substituents influences transition energy and molecular vibrations (Shiung, Yu, Tzeng, & Tzeng, 2012).

Protonation in the Gas Phase

Fluorine in Drug Design

Safety And Hazards

2-Fluoroanisole is classified as a flammable liquid and vapor . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool .

Relevant Papers

Several papers have been published on 2-Fluoroanisole. For instance, a paper titled “Rotational Spectroscopic and Ab Initio Investigation of the Rotamer Geometries of 2-Fluoroanisole and 3-Fluoroanisole” discusses the rotational spectra of 2-fluoroanisole . Another paper titled “Diffusion coefficients of 2-fluoroanisole, 2-bromoanisole, allylbenzene …” provides more information on the diffusion coefficients of 2-fluoroanisole .

properties

IUPAC Name

1-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7FO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXDOBAQOWOUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185891
Record name 2-Fluoroanisole
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Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Fluoroanisole

CAS RN

321-28-8
Record name 2-Fluoroanisole
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Record name 2-Fluoroanisole
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Record name 2-Fluoroanisole
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Record name 2-Fluoroanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
317
Citations
VP Novikov, LV Vilkov… - The Journal of Physical …, 2003 - ACS Publications
… Because the molecular intensities (and radial distribution curves) of 2-fluoroanisole depend … We report a gas-phase investigation of the conformational properties of 2-fluoroanisole …
Number of citations: 23 pubs.acs.org
YV Zarembo, AV Belyakov, F Trautner… - Journal of fluorine …, 2006 - Elsevier
… 2-Fluoroanisole, however, exists as a mixture of two conformers, planar (τ(C2C1-OC) = 180) and nonplanar (τ(C2C1-OC) = 57(8)) [14]. For 2,3,5,6-tetrafluoroanisole a GED study results …
Number of citations: 6 www.sciencedirect.com
K Bergmann, J van Wijngaarden - The Journal of Physical …, 2020 - ACS Publications
… The rotational spectra of 2-fluoroanisole and 3-fluoroanisole were investigated using … Assigned transitions correspond to the lowest energy rotamer for 2-fluoroanisole which has the O–…
Number of citations: 4 pubs.acs.org
S Ingemann, NMM Nibbering - The Journal of Organic Chemistry, 1983 - ACS Publications
… Intensities of reactant and product ions in the 2fluoroanisole / OH"/ H20 system followed as a function of trapping time. The trapping time was linearly increased from 100 to 3000 ms in …
Number of citations: 49 pubs.acs.org
O Suárez-Iglesias, I Medina, C Pizarro, JL Bueno - Fluid phase equilibria, 2007 - Elsevier
The Taylor–Aris chromatographic technique was employed for the determination of diffusion coefficients of 2-fluoroanisole, 2-bromoanisole, allylbenzene and 1,3-divinylbenzene at …
Number of citations: 23 www.sciencedirect.com
SY Tzeng, K Takahashi, WB Tzeng - The Journal of Physical …, 2020 - ACS Publications
… of 2-fluorophenol and 2-fluoroanisole in the S 0 , S 1 , and D 0 … calculations indicate that cis-2-fluoroanisole is not stable in … group and fluorine atom of cis-2-fluoroanisole in the S 0 state. …
Number of citations: 2 pubs.acs.org
OV Dorofeeva, YV Vishnevskiy, AN Rykov… - Journal of molecular …, 2006 - Elsevier
… diffraction (GED) and quantum chemical methods for 2-fluoroanisole [5], 4-fluoroanisole, 3,4-… The preferred conformation of 2-fluoroanisole (70±12%) is a planar anti form with ϕ(C2–C1–…
Number of citations: 16 www.sciencedirect.com
B Bogdanov, D van Duijn, S Ingemann… - Physical Chemistry …, 2002 - pubs.rsc.org
… 2-fluoroanisole as a function of reaction time. The corrected partial pressures were: P(cyclopropylcyanide) = 8 × 10−5 Pa and P(2-fluoroanisole… and 2-fluoroanisole as a function of …
Number of citations: 16 pubs.rsc.org
L Zhang, D Yu, C Dong, M Cheng, L Hu, Z Zhou… - … Acta Part A: Molecular …, 2013 - Elsevier
… The FT-IR and FT-Raman spectra, coupled with the theoretical calculations of 4-bromo-2-fluoroanisole (4B2FA) were carried out by Arivazhagan et al. [14] and the charge transfer …
Number of citations: 5 www.sciencedirect.com
T Schaefer, R Laatikainen, TA Wildman… - Canadian journal of …, 1984 - cdnsciencepub.com
… Calculations on 2-fluoroanisole, not reproduced here, suggest that 6~:.H changes by 0.01 Hz, at most, in the presence of the ortho fluorine substituent, implying that intrinsic ring sub…
Number of citations: 33 cdnsciencepub.com

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